molecular formula C21H40N8O6 B1682037 Polytuftsin CAS No. 9063-57-4

Polytuftsin

Cat. No. B1682037
CAS RN: 9063-57-4
M. Wt: 500.6 g/mol
InChI Key: IESDGNYHXIOKRW-YXMSTPNBSA-N
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Description

Polytuftsin is a synthetic polymer of the natural immunomodulator tuftsin . Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292). It has an immunostimulatory effect . Polytuftsin (PT) is a 35-40 repeat unit of tuftsin (TKPR) .


Synthesis Analysis

Sequential poly (Arg-Thr-Lys-Pro) consisting mainly of the repeat of tuftsin Thr-Lys-Pro-Arg was synthesized by condensing the p-nitrophenyl ester of Arg (HCl)-Thr-Lys- (2-Cl-Z)-Pro in the presence of HOBt .


Molecular Structure Analysis

The molecular structure of Polytuftsin is complex and diverse in terms of its size, shape, density, polymer type, surface properties, etc .


Chemical Reactions Analysis

The chemical reactions involving Polytuftsin are complex and diverse. The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of Polytuftsin are diverse and complex. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Malaria Vaccines

Polytuftsin has been explored in the development of malaria vaccines. A study by Pawan et al. (1994) demonstrated that polytuftsin, chemically linked to specific sequences of the ring-infected erythrocyte surface antigen protein of Plasmodium falciparum, elicited strong humoral and cellular immune responses in mice. This suggests that polytuftsin could be a valuable component in subunit malaria vaccines.

HIV Peptide Antigens

In the context of HIV, Gokulan et al. (1999) found that polytuftsin enhanced the immune response to synthetic HIV peptides. By linking polytuftsin to peptides derived from HIV proteins, the immune response in mice was significantly increased compared to peptide dimers alone.

Macrophage Activation and Anti-Tumor Activity

A study by Miao et al. (2009) reported on the secretion and biological activity of polytuftsin as a macrophage activator. Their research indicated that polytuftsin could activate macrophages to secrete cytokines and enhance their capacity to kill tumor cells, suggesting potential applications in cancer therapy.

Slow Release of Tuftsin

Research by Surkis et al. (1990) indicated that polytuftsin could act as a precursor for the slow release of tuftsin, a peptide known to stimulate phagocytosis. Their findings showed that polytuftsin was effective in decreasing lung metastasis in treated mice and had a prolonged survival effect compared to tuftsin.

Mechanism in Immune Enhancement

Dhawan et al. (1995) studied the mechanism of immune enhancement by polytuftsin. Their findings suggested that polytuftsin, when conjugated with specific antigens, could enhance major histocompatibility complex class II molecules on antigen-presenting cells, thus improving immune functions.

Use with Hepatitis B Antigen Peptides

A study by Trudelle et al. (2009) showed that polytuftsin could be used effectively as a carrier with peptides from the hepatitis B surface antigen. This significantly improved the antibody response in mice.

Influence on B- and T-cell Responses

The influence of polytuftsin on B-cell and T-cell responses was investigated by Delmas et al. (1992). Their research suggested that the method of coupling B-epitope to the carrier, like polytuftsin, could significantly affect the immune response.

Future Directions

The role of Polytuftsin (TKPR40), a synthetic polymer of the natural immunomodulator tuftsin, is examined as a carrier for synthetic peptides of HIV derived from the gp41 and gp120 proteins to increase the immune response against poorly immunogenic synthetic peptides .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESDGNYHXIOKRW-YXMSTPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336069
Record name Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-threonyl-l-LYSYL-l-prolyl-l-arginine

CAS RN

9063-57-4, 112592-90-2
Record name Tuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polytuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUFTSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
P Dhawan, I Nath, DN Rao - Immunology letters, 1995 - Elsevier
Polytuftsin (PT) a 35–40 repeat unit of tuftsin (TKPR), when administered as a conjugate with the malarial peptide, ring-infected erythrcyte surface antigen (RESA), enhanced antigen-…
Number of citations: 7 www.sciencedirect.com
K Gokulan, S Khare, DN Rao - DNA and cell biology, 1999 - liebertpub.com
… , we examined the role of polytuftsin (TKPR40), a synthetic … synthetic peptides of HIV and polytuftsin. These were employed … with the peptide-polytuftsin conjugates than in mice receiving …
Number of citations: 34 www.liebertpub.com
K Pawan, BB Ivanov, L Kabilan, DN Rao - Vaccine, 1994 - Elsevier
Polytuftsin, a 35–40-unit repeat of the naturally occurring tetrapeptide tuftsin (TKPR), was chemically linked to EENVEHDA and DDEHVEEPTVA repeat sequences of ring-infected …
Number of citations: 25 www.sciencedirect.com
Y Trudelle, A Brack, A Delmas… - … Journal of Peptide …, 1987 - Wiley Online Library
… by solid phase and coupled to polytuftsin via glutaraldehyde. The peptides, either free or coupled to polytuftsin, were administrated to mice … Polytuftsin alone is very poorly immunogenic. …
Number of citations: 22 onlinelibrary.wiley.com
P Kumar, S Biswas, DN Rao - Microbiology and immunology, 1999 - jstage.jst.go.jp
… Polytuftsin (TKPR)4o, a polymer of naturally occurring … T3 conjugate along with polytuftsin showed the highest antibody … T3 conjugate containing polytuftsin in liposomes. Thus, the …
Number of citations: 11 www.jstage.jst.go.jp
BB Ivanov, EA Meshcheryakova… - Immunological …, 1994 - Taylor & Francis
… polytuftsin or dituftsin. Anti-peptide IgG titers were determined after two immunizations. All of these three non-immunogenic peptides coupled to polytuftsin … ) 3 and polytuftsin with built-in …
Number of citations: 6 www.tandfonline.com
R Surkis, S Rubinraut, S Dagan, E Tzehoval… - The International …, 1990 - europepmc.org
1. Polytuftsin (Thr-Lys-Pro-Arg) n, was synthesized through polycondensation of an amino-free and carboxyl-activated derivative of tuftsin, H2N-Thr-Lys (Z)-Pro-Arg (Tos)-OSu, following …
Number of citations: 6 europepmc.org
K Gokulan, S Khare, DN Rao - Indian Journal of Clinical Biochemistry, 1998 - Springer
In this study, we have examined the effect of linking of bloactive fragment of human IL-1β (163–171) or polytuftsin (PT, a synthetic polymer of natural immunomodulator “tuftsin”) with …
Number of citations: 10 link.springer.com
P Kumar, DN Rao - Microbiology and immunology, 1999 - jstage.jst.go.jp
… We have studied the effect of a universal T-cell epitope and an immunopotentiator, "polytuftsin," on the immunogenicity of RESA peptides when delivered through liposomes. The results …
Number of citations: 1 www.jstage.jst.go.jp
Q Miao, W Yuan, Y Wan, J MA - Journal of Leukemia & …, 2009 - pesquisa.bvsalud.org
… of Polytuftsin, a macrophage activator in Pichia pastoris expression system. Methods The recombinant plasmid encoding polytuftsin … It was observed that the influence of polytuftsin on …
Number of citations: 2 pesquisa.bvsalud.org

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